Thuricin CD is derived from a human fecal sample, highlighting its potential role in gut health and microbiota management. In terms of classification, it falls under the category of sactibiotics, which are a subset of bacteriocins known for their complex structures and mechanisms of action. The genetic determinants for thuricin CD production include specific genes responsible for its synthesis and modification, such as those encoding the radical S-adenosylmethionine proteins TrnC and TrnD, which are crucial for its unique structural features .
The synthesis of thuricin CD involves several steps:
The molecular masses of these peptides have been determined to be approximately 2,763 Da for Trn-α and 2,861 Da for Trn-β.
The mechanism by which thuricin CD exerts its antimicrobial effects involves disruption of bacterial cell membranes. Studies utilizing flow cytometry have shown that thuricin CD peptides can depolarize membranes of sensitive bacteria, leading to cell death. This action is enhanced when both Trn-α and Trn-β are present, indicating a synergistic effect that significantly increases their potency .
Thuricin CD has several notable physical and chemical properties:
Thuricin CD has potential applications in various fields:
Thuricin CD was first identified in 2010 following targeted screening of human fecal microbiota for antimicrobials with selective activity against Clostridium difficile. It is produced by Bacillus thuringiensis DPC 6431, a strain isolated from a healthy human fecal sample. The purification process involved adsorption of the bacteriocin from cell-free supernatants onto hydrophobic XAD-16 beads, followed by elution with 70% isopropanol/0.1% trifluoroacetic acid and reverse-phase high-performance liquid chromatography (RP-HPLC). This yielded two distinct bioactive peptides designated Trnα (2,763 Da) and Trnβ (2,861 Da), which act synergistically to exert antimicrobial activity [1] [2].
Mass spectrometry and nuclear magnetic resonance (NMR) studies revealed that both peptides undergo unprecedented post-translational modifications: three intramolecular sulfur-to-α-carbon thioether bridges between cysteine residues (positions 5, 9, and 13) and the α-carbons of acceptor residues (positions 21, 25, and 28). These modifications generate a characteristic hairpin-like tertiary structure essential for bioactivity [1] [4]. Thuricin CD exhibits potent activity against C. difficile at nanomolar concentrations but displays minimal impact on commensal gastrointestinal bacteria such as Bifidobacterium and Lactobacillus spp., highlighting its narrow spectrum [1] [2].
Table 1: Physicochemical Properties of Thuricin CD Peptides
Property | Trnα | Trnβ |
---|---|---|
Molecular mass (Da) | 2,763 | 2,861 |
Modified residues | Cys⁵, Cys⁹, Cys¹³ | Cys⁵, Cys⁹, Cys¹³ |
Acceptor residues | Ala²¹, Val²⁵, Ser²⁸ | Ala²¹, Val²⁵, Ser²⁸ |
Thermal stability | Stable ≤85°C; inactivated at 100°C | |
pH stability range | 2–9 |
Thuricin CD belongs to the sactibiotic subclass of bacteriocins (Class I), characterized by the presence of sulfur-to-α-carbon (sacti) bonds formed through radical-based catalysis. This classification was established in 2013 based on shared structural motifs with subtilosin A, the founding member of the group [3] [6]. The biosynthetic gene cluster (Figure 1) encodes:
Genome mining using TrnC/TrnD homologs has identified 15 additional sactibiotic-like clusters across Bacillus, Clostridium, and Streptococcus genera, indicating evolutionary conservation of this modification machinery. Unlike broad-spectrum lantibiotics (e.g., nisin), sactibiotics exhibit narrow inhibitory spectra due to their structurally constrained receptor recognition [3] [6].
Table 2: Comparative Features of Characterized Sactibiotics
Feature | Thuricin CD | Subtilosin A | Thurincin H |
---|---|---|---|
Producer organism | Bacillus thuringiensis | Bacillus subtilis | Bacillus thuringiensis |
Number of peptides | 2 (Trnα + Trnβ) | 1 | 1 |
Sacti-bonds | 3 per peptide | 3 | 1 |
Primary target | Clostridium difficile | Listeria monocytogenes | Gram-positive food spoilers |
Gene cluster size | ~10 kb | ~8 kb | ~7 kb |
Thuricin CD demonstrates potent activity against epidemic and hypervirulent C. difficile ribotypes (e.g., 027/NAP1), which are frequently associated with severe CDAD outbreaks globally. Its minimal inhibitory concentrations (MICs) against clinical isolates range from 0.125 to 2.0 µg/mL, comparable to vancomycin [1] [10]. Critically, in a human distal colon model, thuricin CD reduced C. difficile counts by >6 log units within 24 hours without significantly altering commensal microbiota diversity—a key advantage over broad-spectrum antibiotics that disrupt gut ecology and predispose patients to recurrence [1] [4].
Recent studies reveal efficacy against biofilm-embedded C. difficile, a major reservoir for recurrence. Thuricin CD alone reduced biofilm viability of ribotypes 027 and R106 by >80% at 2× MIC. When combined with antibiotics (e.g., tigecycline or rifampicin), it exhibits synergistic effects (FIC indices ≤0.5) against biofilms of strain DPC6350, overcoming intrinsic resistance mechanisms [10]. The narrow spectrum of thuricin CD positions it as a precision therapeutic candidate for CDAD, potentially reducing recurrence rates linked to conventional antibiotics.
Table 3: Activity of Thuricin CD Against Epidemic *C. difficile Ribotypes*
Ribotype (Strain) | MIC (µg/mL) | Biofilm Reduction (%) | Synergistic Partners |
---|---|---|---|
027 (20291) | 0.25 | 85% at 2× MIC | Tigecycline, Rifampicin |
R106 (Liv022) | 0.5 | 78% at 2× MIC | Teicoplanin |
R002 (TL178) | 1.0 | <20% | None identified |
078 (DPC6350) | 0.125 | 92% at 2× MIC | Vancomycin, Rifampicin |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7